N~3~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
N~3~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C14H15BrN4O2S This compound is characterized by its unique structure, which includes a bromine atom, a carbamoyl group, and a tetrahydrobenzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Tetrahydrobenzothiophene Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydrobenzothiophene ring.
Introduction of the Bromine Atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N~3~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~3~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-carbamoyl-6-(2-methyl-2-propanyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 4-bromo-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of N3-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, such as the presence of the ethyl group on the pyrazole ring and the bromine atom. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H17BrN4O2S |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
4-bromo-N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17BrN4O2S/c1-2-20-7-9(16)12(19-20)14(22)18-15-11(13(17)21)8-5-3-4-6-10(8)23-15/h7H,2-6H2,1H3,(H2,17,21)(H,18,22) |
InChI Key |
GWKHGSUZTOGEGD-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Br |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Br |
Origin of Product |
United States |
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